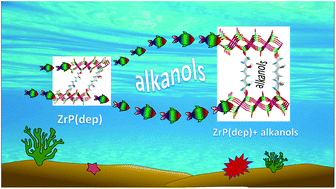A new challenge for nanocrystalline α-zirconium phosphate: reaction with a diepoxyalkane
Dalton Transactions Pub Date: 2019-12-12 DOI: 10.1039/C9DT04227J
Abstract
New organic derivatives of α-zirconium phosphate (ZrP) were prepared by reaction of a gel of nanocrystalline ZrP with 1,2,7,8-diepoxyoctane (diepoxide), leading to the formation of P–O–C bonds. A series of compounds having composition Zr(O3POH)2−2x(O3POCH2CH(OH)(CH2)4CH(OH)CH2OPO3)x (hereafter indicated as ZrP(dep)x) were obtained by varying the diepoxide/Zr molar ratio in the range 0.25–1. The samples were characterized by elemental, thermal and X-ray powder diffraction analysis. The reaction turned out to be nearly quantitative, the x values of ZrP(dep)x being in the range 0.16 to 1.0. The interlayer distance slightly increased with increasing x, going from 12.7 to 13.2 Å. Interestingly, the materials easily intercalated alkanols at room temperature, both from liquid and vapor phases; it is noteworthy that ZrP(dep)0.30 was able to reversibly take up 42 wt% ethanol from the vapor phase, in agreement with the presence of available free space both in the interlayer and in the intercrystal region. Geometrical structural models in which the α-ZrP layers are connected by the dep chains were proposed to support the obtained results.

Recommended Literature
- [1] Magnetic Bi25FeO40-graphene catalyst and its high visible-light photocatalytic performance†
- [2] A density functional theory based study of the microscopic structure and dynamics of aqueous HCl solutions†
- [3] Preparation of gelatin/Fe3O4 composite scaffolds for enhanced and repeatable cancer cell ablation
- [4] Contents list
- [5] Interfacial interactions of doped-Ti3C2 MXene/MAPbI3 heterostructures: surfaces and the theoretical approach†
- [6] Facile preparation of hierarchical Nb2O5 microspheres with photocatalytic activities and electrochemical properties†
- [7] Spin-polarization anisotropy controlled by bending in tungsten diselenide nanoribbons and tunable excitonic states†
- [8] The displacement of all six fluorine atoms from hexafluorobenzene by sodium cyanide in methanol
- [9] Anthraquinone thin-film electrodes for reversible CO2 capture and release†
- [10] Revisiting sesquiterpene biosynthetic pathways leading to santalene and its analogues: a comprehensive mechanistic study†










